molecular formula C12H14FNO4S B12253602 methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate

methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate

Cat. No.: B12253602
M. Wt: 287.31 g/mol
InChI Key: FLGUEVQGIJUUAN-DHZHZOJOSA-N
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Description

Methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate: is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a dimethylamino group, a fluorobenzenesulfonyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride, dimethylamine, and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorobenzenesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the dimethylamino and fluorobenzenesulfonyl groups allows for specific binding interactions with the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(dimethylamino)-2-(4-chlorobenzenesulfonyl)prop-2-enoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of methyl (2E)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-enoate lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

Molecular Formula

C12H14FNO4S

Molecular Weight

287.31 g/mol

IUPAC Name

methyl (E)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-enoate

InChI

InChI=1S/C12H14FNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+

InChI Key

FLGUEVQGIJUUAN-DHZHZOJOSA-N

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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